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For researchers, scientists, and drug development professionals, understanding the binding

affinity of aptamers is paramount for their successful application. Locked Nucleic Acid (LNA)

modifications have emerged as a powerful tool to enhance the therapeutic and diagnostic

potential of aptamers by increasing their stability and, in many cases, their binding affinity. This

guide provides an objective comparison of the binding affinities of LNA-modified aptamers with

their unmodified counterparts, supported by experimental data. Detailed protocols for key

affinity measurement techniques are also presented to facilitate the replication and validation of

these findings.

The incorporation of LNA nucleotides, which feature a methylene bridge connecting the 2'-

oxygen and 4'-carbon of the ribose sugar, pre-organizes the aptamer's structure into a

conformation that is often more favorable for target binding. This structural rigidity can lead to a

significant improvement in binding affinity.

Comparative Binding Affinity Data
The impact of LNA modifications on aptamer binding affinity is highly dependent on the position

and number of the modifications. Generally, modifications within the stem regions of an

aptamer's secondary structure are well-tolerated and can enhance affinity, while modifications

in the loop regions, which are typically involved in direct target recognition, can be detrimental.

[1]

Below is a summary of quantitative data from studies comparing the binding affinities of LNA-

modified aptamers with their unmodified versions. The dissociation constant (Kd) is a common
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metric for binding affinity, where a lower Kd value indicates a stronger binding interaction.
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Key Techniques for Quantifying Binding Affinity
Several biophysical techniques are routinely employed to quantify the binding affinity of

aptamers. The choice of method depends on factors such as the nature of the target molecule

(protein, small molecule, etc.), the required throughput, and the availability of specialized

instrumentation. The most common and powerful techniques include Surface Plasmon

Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST),

and Bio-Layer Interferometry (BLI).

Experimental Workflow Diagrams
To aid in the understanding of these techniques, the following diagrams illustrate the typical

experimental workflows.
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Figure 1. Experimental workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)
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Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).
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Microscale Thermophoresis (MST)
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Figure 3. Experimental workflow for Microscale Thermophoresis (MST).

Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for LNA-
Aptamer Binding Affinity
SPR is a label-free technique that measures the change in refractive index at the surface of a

sensor chip as molecules bind and dissociate.

Materials:

SPR instrument (e.g., Biacore, OpenSPR)

Sensor chip (e.g., streptavidin-coated for biotinylated aptamers)

Biotinylated LNA-modified aptamer and unmodified control aptamer

Target molecule

Running buffer (degassed)

Regeneration solution (if necessary)

Procedure:

Aptamer Immobilization:

Equilibrate the streptavidin sensor chip with running buffer.
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Inject the biotinylated LNA-modified aptamer over one flow cell and the unmodified

aptamer over another at a concentration that gives a stable baseline (e.g., 100-200 RU).

Analyte Binding:

Prepare a series of dilutions of the target molecule in running buffer. A typical

concentration range is 0.1 to 10 times the expected Kd.

Inject the target dilutions sequentially over the sensor surface, starting with the lowest

concentration. Include a buffer-only injection as a control.

Allow for sufficient association and dissociation time for each injection.

Regeneration:

If the target does not fully dissociate, inject a pulse of regeneration solution to remove the

bound analyte and prepare the surface for the next injection.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to correct for non-

specific binding.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (kon), dissociation rate constant (koff), and the

equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) Protocol for LNA-
Aptamer Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction.

Materials:

Isothermal titration calorimeter

LNA-modified aptamer and unmodified control aptamer
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Target molecule

Dialysis buffer

Procedure:

Sample Preparation:

Dialyze both the aptamer and the target molecule extensively against the same buffer to

minimize buffer mismatch effects.

Accurately determine the concentrations of the aptamer and target solutions.

Degas all solutions before use.

Experiment Setup:

Load the aptamer solution into the sample cell (typically at a concentration 10-50 times the

expected Kd).

Load the target molecule solution into the injection syringe (typically at a concentration 10-

20 times that of the aptamer).

Titration:

Set the experimental temperature and perform a series of small injections (e.g., 2-10 µL)

of the target solution into the aptamer solution.

Allow the system to reach equilibrium between injections.

Data Analysis:

Integrate the heat change for each injection to generate a binding isotherm (heat change

per mole of injectant versus the molar ratio of the two molecules).

Fit the isotherm to a suitable binding model to determine the binding affinity (Kd),

stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be

calculated.
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Microscale Thermophoresis (MST) Protocol for LNA-
Aptamer Binding Affinity
MST measures the directed movement of molecules along a temperature gradient, which

changes upon binding.

Materials:

MST instrument (e.g., Monolith)

Fluorescently labeled LNA-modified aptamer and unmodified control aptamer

Target molecule

Assay buffer

Capillaries

Procedure:

Sample Preparation:

Prepare a constant concentration of the fluorescently labeled aptamer in the assay buffer.

Prepare a serial dilution of the unlabeled target molecule in the same buffer.

Binding Reaction:

Mix the labeled aptamer with each dilution of the target molecule in a 1:1 ratio.

Incubate the mixtures to allow the binding to reach equilibrium.

Measurement:

Load the samples into the MST capillaries.

Place the capillaries in the MST instrument and initiate the measurement. An IR laser

creates a microscopic temperature gradient, and the movement of the fluorescently
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labeled aptamer is monitored.

Data Analysis:

The change in the thermophoretic signal is plotted against the logarithm of the target

concentration.

The resulting binding curve is fitted to a suitable equation (e.g., the Hill equation) to

determine the dissociation constant (Kd).

Conclusion
The strategic incorporation of LNA modifications can significantly enhance the binding affinity of

aptamers, making them more potent and effective for various applications. The choice of the

analytical technique to quantify this binding affinity is crucial and should be based on the

specific characteristics of the aptamer-target pair and the research question at hand. By

providing both comparative data and detailed experimental protocols, this guide aims to

empower researchers to effectively characterize and optimize their LNA-modified aptamers for

groundbreaking advancements in diagnostics and therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15599660?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

